5-Chloro-1-(2-oxopropyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(2-oxopropyl)indoline-2,3-dione is a chemical compound belonging to the indoline-2,3-dione family Indoline-2,3-dione derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with an appropriate oxopropylating agent. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline-2,3-dione derivatives.
Scientific Research Applications
5-Chloro-1-(2-oxopropyl)indoline-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
5-Chloroindoline-2,3-dione: Shares the indoline-2,3-dione core structure but lacks the oxopropyl group.
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: Contains a methoxybenzyl group instead of the oxopropyl group.
Uniqueness: The presence of the oxopropyl group in 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds.
Properties
CAS No. |
79552-56-0 |
---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-chloro-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C11H8ClNO3/c1-6(14)5-13-9-3-2-7(12)4-8(9)10(15)11(13)16/h2-4H,5H2,1H3 |
InChI Key |
GTDHXEUQLNUOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.